molecular formula C9H11FN2 B12268619 N-cyclobutyl-3-fluoropyridin-2-amine CAS No. 693235-17-5

N-cyclobutyl-3-fluoropyridin-2-amine

Cat. No.: B12268619
CAS No.: 693235-17-5
M. Wt: 166.20 g/mol
InChI Key: VXPCOGVHUPPTPH-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-fluoropyridin-2-amine is a pyridine derivative featuring a fluorine substituent at position 3 and a cyclobutylamine group at position 2.

Properties

CAS No.

693235-17-5

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

N-cyclobutyl-3-fluoropyridin-2-amine

InChI

InChI=1S/C9H11FN2/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12)

InChI Key

VXPCOGVHUPPTPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC=N2)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-cyclobutyl-3-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinamine, N-cyclobutyl-3-fluoro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-cyclobutyl-3-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities, receptor interactions, and other biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyridine Derivatives

The compound’s structural analogs vary in substituent type, position, and molecular complexity. Key comparisons include:

a) Substituent Electronic Effects

  • Fluorine vs. Chlorine/Trifluoromethyl: Fluorine (in the target compound) is smaller and less polarizable than chlorine (e.g., 3-chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine, ) or trifluoromethyl groups (e.g., 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine, ).

b) Amine Group Variations

  • Cyclobutylamine vs. Benzyl/Dimethylamine : The cyclobutyl group introduces steric strain and restricted rotation, contrasting with the flexibility of dimethylamine (e.g., N,N-Dimethyl-N'-(5-trifluoromethyl-pyridin-2-yl)-ethane-1,2-diamine, ) or the aromatic bulk of benzyl derivatives (). This may impact solubility, metabolic stability, or target engagement .

Data Tables Summarizing Key Parameters

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Pyridine Position) Key Features Reference
N-Cyclobutyl-3-fluoropyridin-2-amine C₉H₁₀FN₂ 165.19 3-F, 2-N-cyclobutyl Compact structure, electron-withdrawing F Inferred
3-Chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine C₁₃H₁₀ClF₃N₂ 286.68 3-Cl, 2-N-(benzyl with CF₃) High molecular weight, lipophilic Cl/CF₃ groups
6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine C₁₄H₁₅F₃N₄ 296.29 4-CF₃, 2-N,N-dimethyl Polar trifluoromethyl and aromatic amine
N,N-Dimethyl-N'-(5-trifluoromethyl-pyridin-2-yl)-ethane-1,2-diamine C₁₀H₁₅F₃N₄ 248.25 5-CF₃, 2-N-linked diamine Flexible diamine chain, moderate lipophilicity

Discussion of Substituent Effects and Functional Group Impact

a) Molecular Weight and Solubility

The target compound’s lower molar mass (165.19 g/mol) compared to analogs like the 286.68 g/mol chlorinated derivative () suggests improved aqueous solubility, a critical factor in drug design .

b) Steric and Conformational Influences

d) Commercial and Research Relevance

Compounds like 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine () are commercially available, underscoring the pharmaceutical interest in pyridine derivatives. The target compound’s unique substituents position it as a candidate for further exploration in medicinal chemistry .

Biological Activity

N-cyclobutyl-3-fluoropyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 2-position with an amine group and at the 3-position with a fluorine atom. The cyclobutyl group enhances its structural diversity, which may contribute to its interactions with various biological targets.

Table 1: Structural Characteristics of this compound

Property Description
Chemical Formula C10_{10}H12_{12}FN
Molecular Weight 169.21 g/mol
Functional Groups Amino, Fluoro, Pyridine

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various signaling pathways. Preliminary studies suggest that it may act as a ligand for neurotransmitter receptors, potentially modulating their activity.

Therapeutic Applications

Research indicates that this compound may have therapeutic applications in several areas:

  • Neurological Disorders : Potential use as a modulator for receptors involved in neurotransmission.
  • Anti-inflammatory Effects : Initial findings suggest it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Neurotransmitter Modulation : A study investigated the effects of this compound on metabotropic glutamate receptors (mGluRs). The compound demonstrated positive allosteric modulation, enhancing receptor responses in vitro, suggesting potential applications in treating schizophrenia and other cognitive disorders .
  • Inflammation Inhibition : Another study focused on the compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro. Results indicated that this compound significantly reduced TNF-α levels, highlighting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Activity Findings
Receptor Modulation Positive allosteric modulation of mGluRs
Cytokine Inhibition Significant reduction in TNF-α production
Antimicrobial Potential Exhibits antimicrobial activity against Pseudomonas aeruginosa and E. coli

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties.
  • Biofilm Inhibition : Investigations into its ability to disrupt biofilm formation reveal promising results that could impact chronic infection treatment strategies.
  • Pharmacokinetics : Ongoing research is assessing the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics better.

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